AAL toxin TB

Descripción general

Descripción

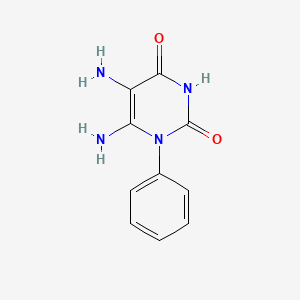

AAL toxin TB is a type of host-selective toxin (HST) produced by the fungus Alternaria alternata . It is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues . The AAL toxins include five congeners, TA, TB, TC, TD, and TE, which are structurally similar .

Synthesis Analysis

The synthesis of AAL toxins, including TB, is associated with the physiological and morphological stages of Alternaria species . The toxins are chemically low molecular weight secondary metabolites . The production of these toxins is influenced by environmental conditions such as water activity and temperature .

Molecular Structure Analysis

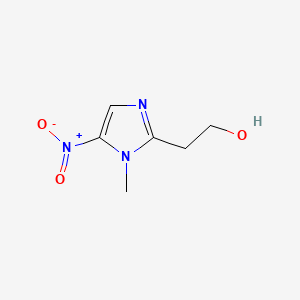

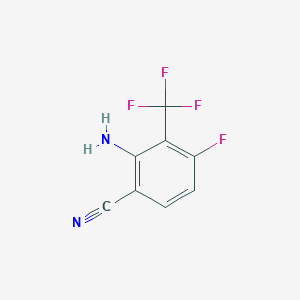

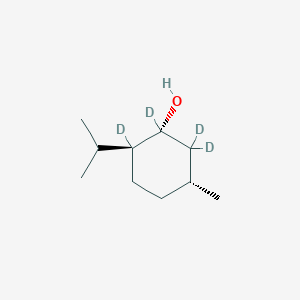

AAL toxins TA and TB exist as a pair of regioisomers of 1,2,3 propanetricarboxylic acid (tricarballylic acid) esterified to I-amino-ll, 15-dimethylheptadeca-2,4,5, 13, 14-pentol (TA) and 1-amino-ll,15-dimethylheptadeca-2,4,13,14-tetrol (TB) .

Chemical Reactions Analysis

The exact chemical reactions involving AAL toxin TB are not clearly defined in the available literature. However, it is known that these toxins have various negative impacts on cell organelles including chloroplast, mitochondria, plasma membrane, nucleus, Golgi bodies, etc .

Aplicaciones Científicas De Investigación

Plant Defense Mechanisms

AAL toxin TB, the major virulence factor of Alternaria alternata f. sp. lycopersici, is recognized to cause necrotic cell death in plants . It has been used in research to understand plant defense mechanisms. For example, Glutathione (GSH), a noteworthy participant in plant defence, has been studied in relation to how it regulates the cell death caused by AAL toxin .

Stress Alleviation in Plants

Research has shown that AAL-toxin induced stress in Arabidopsis thaliana is alleviated through GSH-mediated salicylic acid and ethylene pathways . This suggests that GSH may be involved in resistance primarily by SA-mediated ET suppression in addition to various stress responsive molecules .

Understanding Necrotrophic Attacks

The study of AAL toxin TB can help understand how plants respond to necrotrophic attacks. For example, under necrotrophic attack as mimicked by AAL treatment, GSH may be involved in resistance .

Study of Cellular Homeostasis

AAL toxins, including AAL toxin TB, disrupt cellular homeostasis in both plant and animal tissues . This makes them useful in studying the mechanisms of cellular homeostasis and the effects of its disruption .

Detection in Food Matrices

AAL toxins are chemically related mycotoxins that can be found in food matrices . Research is being conducted to improve the detection of the entire family of these toxins in food matrices .

Understanding Cellular Disruption

AAL toxins, including AAL toxin TB, are known to disrupt cellular homeostasis . They have been used in research to understand the mode of cellular disruption, which likely involves changes associated with the inhibition of ceramide synthase in both plants and animals .

Mecanismo De Acción

Target of Action

AAL toxin TB, a host-specific toxin (HST) produced by the fungus Alternaria alternata, primarily targets different parts of cells like mitochondria, chloroplast, plasma membrane, Golgi complex, and nucleus . The pathogenicity of Alternaria species depends on host susceptibility or resistance as well as quantitative production of HSTs .

Mode of Action

AAL toxin TB interacts with its targets and causes disruption in cellular homeostasis in both plant and animal tissues . It is believed to cause changes associated with the inhibition of ceramide synthase in both plants and animals . This toxin is chemically a low molecular weight secondary metabolite .

Biochemical Pathways

The AAL toxin TB affects various biochemical pathways. It causes DNA breakage, cytotoxic, apoptotic cell death, and interrupts plant physiology by mitochondrial oxidative phosphorylation . It also affects membrane permeability . These toxins have devastating effects on host plant tissues by affecting biochemical and genetic modifications .

Pharmacokinetics

It is known that these toxins are highly reactive and chemically related mycotoxins .

Result of Action

The result of AAL toxin TB’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . It induces cell death in tomato tissues and protoplasts . It also has a devastating effect on plants, causing DNA breakage, cytotoxic, apoptotic cell death, interrupting plant physiology by mitochondrial oxidative phosphorylation, and affecting membrane permeability .

Safety and Hazards

AAL toxins, including TB, are of concern due to their potential effects on human and animal health. They are part of a family of toxins known as sphinganine analog mycotoxins (SAMs) due to their similarity to sphinganine, which is the backbone precursor of sphingolipids . These toxins can cause diseases in humans and animals associated with consumption of infected crops .

Direcciones Futuras

The study of AAL toxins, including TB, is ongoing. Future research may focus on understanding the specific genetic and biochemical changes that occur during toxin-induced cell death . Additionally, the development of detection techniques for Alternaria mycotoxins, including AAL toxins, is an area of active research .

Propiedades

IUPAC Name |

2-[2-[(3R,4R,5S,7S,14R,16S)-17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)/t16-,17+,18?,19+,20-,21-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXQVLLVFBNZKL-YVEDVMJTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H](CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891795 | |

| Record name | AAL toxin TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AAL toxin TB | |

CAS RN |

149849-90-1 | |

| Record name | AAL toxin TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)

![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)